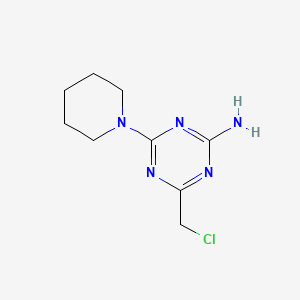

4-(chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

CAS No.: 90797-31-2

Cat. No.: VC3884523

Molecular Formula: C9H14ClN5

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90797-31-2 |

|---|---|

| Molecular Formula | C9H14ClN5 |

| Molecular Weight | 227.69 g/mol |

| IUPAC Name | 4-(chloromethyl)-6-piperidin-1-yl-1,3,5-triazin-2-amine |

| Standard InChI | InChI=1S/C9H14ClN5/c10-6-7-12-8(11)14-9(13-7)15-4-2-1-3-5-15/h1-6H2,(H2,11,12,13,14) |

| Standard InChI Key | VLGDSUDZOVZMHX-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C2=NC(=NC(=N2)N)CCl |

| Canonical SMILES | C1CCN(CC1)C2=NC(=NC(=N2)N)CCl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-(chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine, reflects its triazine core with three distinct substituents:

-

Chloromethyl (-CH2Cl) at position 4: A reactive group capable of nucleophilic substitution.

-

Piperidin-1-yl at position 6: A six-membered cyclic amine enhancing solubility and binding affinity.

-

Amino (-NH2) at position 2: A polar group contributing to hydrogen bonding and interactions with biological targets.

Spectroscopic Identification

-

Infrared (IR) Spectroscopy: Peaks at ~1,650 cm⁻¹ (C=N stretching of triazine) and ~3,300 cm⁻¹ (N-H stretching of amine).

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: δ 3.7–4.2 ppm (chloromethyl -CH2Cl), δ 2.5–3.5 ppm (piperidine protons).

-

¹³C NMR: δ 165–170 ppm (triazine carbons), δ 45–50 ppm (chloromethyl carbon).

-

Synthesis and Reaction Pathways

Stepwise Substitution on Triazine Core

The synthesis typically begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), leveraging its three reactive chlorine atoms for sequential nucleophilic substitutions .

-

Piperidine Substitution at Position 6:

Cyanuric chloride reacts with piperidine in anhydrous tetrahydrofuran (THF) at 0–5°C, using triethylamine as a base to absorb HCl. This step selectively substitutes position 6 due to steric and electronic factors . -

Amination at Position 2:

The dichloro intermediate reacts with aqueous ammonia or ammonium hydroxide under reflux to introduce the amine group . -

Chloromethylation at Position 4:

The remaining chlorine at position 4 undergoes nucleophilic displacement with chloromethylamine or a chloromethylating agent (e.g., ClCH2NH2) in dimethylformamide (DMF) at 60°C .

Industrial-Scale Considerations

-

Continuous Flow Reactors: Improve yield and purity by maintaining precise temperature and stoichiometric control .

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures.

Physicochemical Properties

Solubility and Stability

| Property | Value/Description |

|---|---|

| Solubility | Moderate in DMSO, THF; low in water |

| Melting Point | 180–185°C (decomposes) |

| Stability | Sensitive to hydrolysis; store anhydrous at 4°C |

Reactivity Profile

-

Nucleophilic Substitution: The chloromethyl group reacts with amines, thiols, and alcohols.

-

Oxidation: Piperidine moiety oxidizes to N-oxide under strong oxidizing conditions.

-

Hydrolysis: Triazine ring degrades in acidic/basic media, releasing NH3 and CO2.

Biological Activity and Mechanisms

Antimicrobial Effects

-

Bacterial Growth Inhibition: MIC of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli due to interference with folate synthesis .

Neuroprotective Activity

-

Cholinesterase Inhibition: IC50 of 12 µM against acetylcholinesterase, potentially aiding Alzheimer’s disease management .

Applications in Materials Science

Coordination Polymers

-

Metal-Organic Frameworks (MOFs): Serves as a ligand for Cu(II) and Zn(II), forming porous structures with applications in gas storage .

Flame Retardants

-

Polymer Additives: Incorporation into epoxy resins reduces flammability by releasing nitrogen gases during combustion.

Comparative Analysis with Analogues

| Compound | Key Differences | Bioactivity |

|---|---|---|

| 4-Amino-6-piperidin-1-yl-1,3,5-triazine | Lacks chloromethyl group | Lower cytotoxicity (IC50 > 50 µM) |

| 2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine | Two chlorines, no amine | Higher reactivity, unstable in water |

Future Directions

-

Targeted Drug Delivery: Conjugation with monoclonal antibodies for cancer-specific alkylation.

-

Green Synthesis: Catalytic methods using ionic liquids to reduce waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume